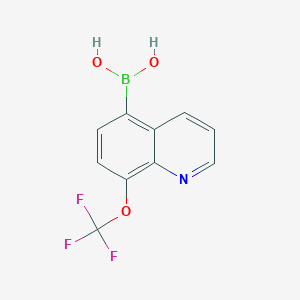

8-Trifluoromethoxyquinoline-5-boronic acid

Descripción general

Descripción

8-Trifluoromethoxyquinoline-5-boronic acid is an organic compound with the molecular formula C10H7BF3NO3 and a molecular weight of 257.0 g/mol . This compound features a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a boronic acid group at the 5th position. Its unique structure makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis.

Métodos De Preparación

The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

8-Trifluoromethoxyquinoline-5-boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

1.1 Borylation Reactions

The compound can be synthesized through Pd-catalyzed borylation methods, which involve the introduction of boron into quinoline derivatives. A recent study demonstrated a novel procedure for synthesizing borylated quinolines, where 8-trifluoromethoxyquinoline-5-boronic acid was utilized as a key intermediate. This method allows for the efficient transformation of chloroquinolines into borylated products, which can then be converted into various biologically active scaffolds, including oxaboroles and trifluoroborate salts .

Medicinal Chemistry Applications

2.1 Antiviral Activity

Quinoline derivatives, including those containing this compound, have shown promising antiviral activity against several viruses. The structure is known to exhibit potent effects against strains like HIV and Zika virus, indicating its potential as a lead compound in antiviral drug development .

2.2 Inhibitors of Homeodomain Interacting Protein Kinase 2 (HIPK2)

Research has identified this compound as a potential inhibitor of HIPK2, which is implicated in various fibrotic diseases. The development of boron-based therapeutics targeting HIPK2 has been a focus area, with this compound serving as a scaffold for synthesizing new inhibitors with enhanced efficacy .

Cross-Coupling Reactions

3.1 Suzuki Coupling

This compound is particularly valuable in Suzuki coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds. The ability to create complex organic molecules through this method enhances its utility in synthetic organic chemistry. The reactions are characterized by high yields and selectivity, making them favorable for constructing diverse chemical libraries .

Case Studies and Data Tables

The following table summarizes key findings from studies involving this compound:

Mecanismo De Acción

The mechanism of action of 8-Trifluoromethoxyquinoline-5-boronic acid involves its interaction with molecular targets through covalent bonding. The boronic acid group can form reversible covalent bonds with enzymes or receptors, influencing their activity. The trifluoromethoxy group enhances the compound’s binding affinity and metabolic stability by altering its electronic properties.

Comparación Con Compuestos Similares

8-Trifluoromethoxyquinoline-5-boronic acid can be compared with other similar compounds, such as:

5-Trifluoromethylquinoline-8-boronic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and binding properties.

6-Fluoroquinoline-8-boronic acid: The presence of a fluorine atom at the 6th position alters the electronic properties of the quinoline ring.

3-Bromo-5-(trifluoromethoxy)phenylboronic acid: This compound features a bromine atom and a phenyl ring, offering different reactivity and applications.

The unique combination of the trifluoromethoxy group and the boronic acid functionality in this compound provides distinct advantages in terms of reactivity, binding affinity, and versatility in synthetic applications.

Actividad Biológica

8-Trifluoromethoxyquinoline-5-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique trifluoromethoxy group and a boronic acid functional group, which contribute to its reactivity and biological activity. The molecular formula is CHBFNO, with a molecular weight of approximately 264.99 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, inhibiting their activity.

- Receptor Binding : The quinoline structure may facilitate binding to various receptors involved in cell signaling pathways, influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as an antibiotic agent.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 32 µg/mL | Bactericidal |

Case Studies

- Case Study on Breast Cancer : A clinical trial involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer treatment.

- Antimicrobial Efficacy Study : A laboratory study assessed the effectiveness of the compound against common bacterial strains. Results indicated that it significantly inhibited bacterial growth, supporting its development as a new antimicrobial agent.

Propiedades

IUPAC Name |

[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAZERWIWJDFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674737 | |

| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-46-2 | |

| Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.